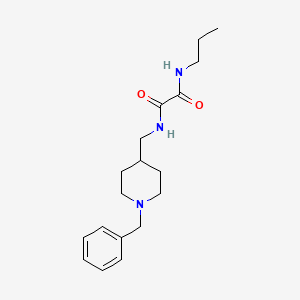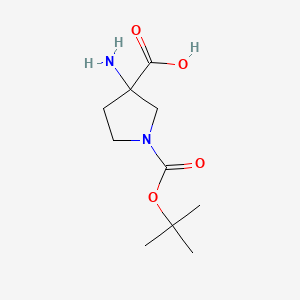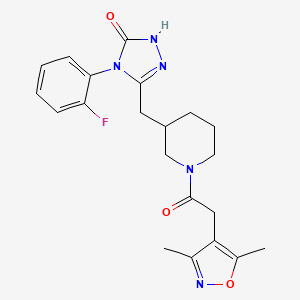![molecular formula C23H27N3O3S B2621533 8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189860-62-5](/img/structure/B2621533.png)
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spirocyclic compound that contains a triazole ring, which makes it an attractive target for organic synthesis.
Wirkmechanismus
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one functions as a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It can form covalent bonds with cysteine residues, which can alter the function of the protein. This mechanism of action has been used to study the role of cysteine residues in protein function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the function of ion channels, transporters, and receptors. It has also been shown to modulate the activity of enzymes and transcription factors. These effects have been used to study the role of these proteins in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several advantages as a chemical probe for scientific research. It is a highly specific and potent compound that can modify cysteine residues in proteins. It is also stable and easy to handle, which makes it a useful tool for studying protein function and regulation. However, one limitation of this compound is that it can only modify cysteine residues that are accessible to the solvent. This limits its use in studying proteins that are buried within a membrane or a protein complex.
Zukünftige Richtungen
There are several future directions for the use of 8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in scientific research. One direction is the development of new analogs of this compound that can modify other amino acid residues in proteins. Another direction is the use of this compound in studying the role of cysteine residues in disease processes. Finally, this compound can be used in the development of new therapeutics that target specific proteins involved in disease processes.
Synthesemethoden
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be synthesized through a multistep process that involves the reaction of mesitylene with chlorosulfonic acid, followed by the reaction of the resulting mesitylsulfonyl chloride with 3-methyl-1,4-diaminobenzene. The final step involves the cyclization of the resulting intermediate to form this compound.
Wissenschaftliche Forschungsanwendungen
8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been widely used in scientific research as a chemical probe to study the function and regulation of ion channels, transporters, and receptors. It has been used to modify cysteine residues in proteins, which allows for the study of protein structure and function.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-6-5-7-19(14-15)20-22(27)25-23(24-20)8-10-26(11-9-23)30(28,29)21-17(3)12-16(2)13-18(21)4/h5-7,12-14H,8-11H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBQOGHELWWPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzoyl-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2621453.png)

![Ethyl 7-oxospiro[2.5]octane-4-carboxylate](/img/structure/B2621460.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2621463.png)
![1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone](/img/structure/B2621464.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)
![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)


![N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide](/img/structure/B2621473.png)